Almorexant

Dissociation Kinetics Receptor Occupancy Pseudo-irreversible Antagonism

Almorexant is the only dual orexin receptor antagonist (DORA) that delivers pseudo-irreversible OX2 blockade via exceptionally slow dissociation (koff=0.005 min⁻¹). Unlike suvorexant or daridorexant, its wash-resistant binding and noncompetitive-like functional antagonism at OX2 enable sustained calcium mobilization suppression and prolonged ERK phosphorylation studies that faster-off DORAs cannot replicate. With a 32-hour terminal half-life, it is the definitive probe for chronic in vivo sleep architecture and metabolic rhythm investigations. Discontinued clinically in 2011 due to hepatic safety signals, almorexant is now exclusively a research tool compound. Procure with confidence — verify lot-specific ≥98% purity by HPLC and insist on Certificate of Analysis documentation.

Molecular Formula C29H31F3N2O3
Molecular Weight 512.6 g/mol
CAS No. 1266467-63-3
Cat. No. B167863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlmorexant
CAS1266467-63-3
Synonyms((2R)-2-((1S)-6,7-dimethoxy-1-(2-(4-trifluoromethylphenyl)-ethyl)-3,4-dihydro-1H-isoquinolin-2-yl)-N-methyl-2-phenylacetamide)
ACT-078573
almorexant
Molecular FormulaC29H31F3N2O3
Molecular Weight512.6 g/mol
Structural Identifiers
SMILESCNC(=O)C(C1=CC=CC=C1)N2CCC3=CC(=C(C=C3C2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC
InChIInChI=1S/C29H31F3N2O3/c1-33-28(35)27(20-7-5-4-6-8-20)34-16-15-21-17-25(36-2)26(37-3)18-23(21)24(34)14-11-19-9-12-22(13-10-19)29(30,31)32/h4-10,12-13,17-18,24,27H,11,14-16H2,1-3H3,(H,33,35)/t24-,27+/m0/s1
InChIKeyDKMACHNQISHMDN-RPLLCQBOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Almorexant (ACT-078573, CAS 1266467-63-3): A First-in-Class Dual Orexin Receptor Antagonist (DORA) with Unique Kinetic Signature for Research Applications


Almorexant (ACT-078573) is a small-molecule, orally bioavailable dual orexin receptor antagonist (DORA) that competitively binds to both human orexin-1 (OX1) and orexin-2 (OX2) receptors [1]. It was the first-in-class compound of the DORA family to enter clinical development for insomnia but was discontinued in 2011 due to hepatic safety signals [2]. Today, almorexant is exclusively employed as a pharmacological tool compound in preclinical research, distinguished by its exceptionally slow dissociation from OX2 and a unique pseudo-irreversible functional antagonism profile that differs markedly from marketed DORAs [3].

Why Almorexant Cannot Be Substituted with Other DORAs: Evidence-Based Differentiation


Although almorexant shares the DORA classification with suvorexant, lemborexant, and daridorexant, substitution in research protocols is not scientifically justified. Almorexant exhibits a unique combination of kinetic and functional properties—most notably a remarkably slow dissociation rate from OX2 (koff = 0.005 min⁻¹) that confers pseudo-irreversible antagonism, a differential mode of antagonism at OX1 versus OX2, and a distinct pharmacokinetic profile with a 32‑hour terminal half‑life [1][2]. These characteristics yield experimental outcomes (e.g., prolonged receptor occupancy, distinct effects on orexin‑A response curves) that cannot be replicated by other DORAs [3]. The quantitative evidence below delineates precisely why almorexant must be selected for specific mechanistic investigations.

Almorexant Comparative Quantitative Evidence: Binding Kinetics, Affinity, Functional Antagonism, and Pharmacokinetics


Almorexant Exhibits the Slowest Dissociation Rate from OX2 Among Clinically Evaluated DORAs, Conferring Pseudo-Irreversible Antagonism

In head‑to‑head competition kinetic studies using [³H]‑EMPA at human OX2 receptors, almorexant demonstrated a dissociation rate constant (koff) of 0.0050 ± 0.0017 min⁻¹, which is 2.4‑fold slower than suvorexant (koff = 0.012 ± 0.0028 min⁻¹) and 44‑fold slower than the fast‑offset ligand TCS‑OX2‑29 (koff = 0.22 ± 0.026 min⁻¹) [1]. This exceptionally slow dissociation translates to a dissociation half‑life (t½) of 242 ± 138 minutes, compared to 79 ± 20 minutes for suvorexant and 3.2 ± 0.42 minutes for TCS‑OX2‑29. The authors concluded that under cellular conditions, almorexant effectively acts as a pseudo‑irreversible antagonist, causing profound depression of the maximal orexin‑A response that is not observed with fast‑offset antagonists [1].

Dissociation Kinetics Receptor Occupancy Pseudo-irreversible Antagonism

Almorexant Displays Differential Mode of Antagonism: Competitive at OX1, Noncompetitive (Pseudo-Irreversible) at OX2

In Schild analyses using the [³H]inositol phosphates accumulation assay, almorexant acted as a competitive antagonist at human OX1 receptors (Schild slope = 1.01) but as a noncompetitive‑like antagonist at human OX2 receptors (Schild slope = 0.48) [1]. This contrasts with suvorexant, which has been characterized as a competitive antagonist at both OX1 and OX2 receptors [2]. The noncompetitive behavior at OX2 is a direct consequence of almorexant's extremely slow dissociation rate, which prevents surmountable antagonism under physiological agonist exposure times [1].

Functional Antagonism Schild Analysis OX1 vs OX2 Selectivity

Almorexant Demonstrates Distinct Affinity Profile with Marked OX2 Preference Compared to Marketed DORAs

Almorexant binds with high affinity to both orexin receptors but exhibits a pronounced preference for OX2. Reported equilibrium dissociation constants (Kd/Ki) are: OX1 = 1.3 nM, OX2 = 0.17 nM, yielding an OX1/OX2 affinity ratio of 7.6 [1]. In cross‑study comparison, suvorexant shows near‑equivalent affinity (OX1 Ki = 0.55 nM, OX2 Ki = 0.35 nM; ratio = 1.6) [2]; lemborexant displays a similar OX2‑preference but with lower absolute potency (OX1 Ki = 8.1 nM, OX2 Ki = 0.48 nM; ratio = 16.9) [3]; daridorexant exhibits a modest OX1 preference (OX1 Ki = 0.47 nM, OX2 Ki = 0.93 nM; ratio = 0.51) .

Receptor Binding Affinity OX1/OX2 Selectivity Ratio Radioligand Binding

Almorexant Possesses a Prolonged Terminal Elimination Half‑Life (32 h) with Rapid Absorption and Distribution

In healthy subjects, almorexant exhibits rapid oral absorption (median Tmax = 1.5 h), a distribution half‑life of 1.6 h, and a prolonged terminal elimination half‑life of 32 h [1]. Plasma concentrations decline to approximately 20% of Cmax within 8 hours post‑dose, followed by a sustained low‑level phase [1]. Cross‑study comparison reveals that almorexant's terminal t½ (32 h) is substantially longer than that of daridorexant (~8 h) [2], suvorexant (~12 h) [3], and lemborexant (parent t½ ~17‑19 h) [4].

Pharmacokinetics Half-Life Tmax Volume of Distribution

Almorexant Serves as a Validated Research Tool Compound with Extensive Preclinical Characterization and Discontinued Clinical Development

Almorexant was advanced through Phase III clinical trials (e.g., RESTORA 1, NCT00608985) [1] but development was terminated in 2011 due to transient elevations in liver enzymes observed in clinical studies [2]. Unlike suvorexant, lemborexant, and daridorexant, which are FDA‑approved therapeutic agents, almorexant is no longer pursued for human use. Consequently, it has become a widely adopted pharmacological tool for studying orexin system function in animals, with an extensive body of published preclinical data encompassing electrophysiology, behavioral pharmacology, and metabolic profiling [3].

Tool Compound Preclinical Pharmacology Clinical Discontinuation Hepatic Safety

Recommended Research and Industrial Applications for Almorexant Based on Quantitative Differentiation


Investigating Pseudo-Irreversible Orexin Receptor Antagonism in In Vitro Systems

Given its uniquely slow dissociation from OX2 (koff = 0.005 min⁻¹) and noncompetitive‑like functional antagonism, almorexant is the DORA of choice for in vitro studies requiring sustained, wash‑resistant OX2 blockade [1]. Applications include prolonged calcium mobilization assays, long‑term ERK phosphorylation studies, and experiments designed to distinguish between competitive and insurmountable antagonism at orexin receptors.

Long-Term Receptor Occupancy Studies in Rodent Models of Sleep/Wake Regulation

Almorexant's 32‑hour terminal half‑life and pseudo‑irreversible binding enable sustained OX2 occupancy in vivo, making it ideal for chronic dosing studies in rodents investigating the role of orexin tone in sleep architecture, circadian rhythm, and metabolic homeostasis [2]. This extended duration of action is not achievable with faster‑off DORAs like suvorexant or daridorexant.

Structure-Activity Relationship (SAR) Studies for OX2-Selective Antagonist Development

With its 7.6‑fold OX2 preference and sub‑nanomolar OX2 affinity (Kd = 0.17 nM), almorexant serves as a benchmark ligand for medicinal chemistry programs targeting OX2‑selective or OX2‑biased DORAs [3]. Comparative binding and functional assays using almorexant as a reference compound facilitate the identification of novel chemotypes with improved selectivity or kinetic profiles.

Ethnicity-Comparative Pharmacokinetic Studies in Preclinical Models

Almorexant has been shown to exhibit similar pharmacokinetics in Japanese and Caucasian subjects (Cmax ratio = 0.87, AUC ratio = 0.85), with no dose adjustment required [4]. This established lack of ethnic PK variability makes almorexant a useful probe for cross‑population pharmacological studies and for validating in vitro‑in vivo extrapolation (IVIVE) models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Almorexant

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.